molecular formula C35H68O2 B14211474 Pentatriacontane-14,18-dione CAS No. 825629-40-1

Pentatriacontane-14,18-dione

Cat. No.: B14211474
CAS No.: 825629-40-1
M. Wt: 520.9 g/mol
InChI Key: FEVXZQBRVFRIAD-UHFFFAOYSA-N
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Description

Pentatriacontane-14,18-dione is a high-molecular-weight β-diketone of significant interest in phytochemical and ecological research. This long-chain compound is a key component of the epicuticular waxes of plants, forming part of the protective layer on aerial surfaces . The study of such β-diketones is crucial for understanding plant adaptation and defense mechanisms against environmental stressors. The primary research value of this compound lies in the field of chemotaxonomy, where the specific profiles of wax constituents are used to elucidate phylogenetic relationships between plant taxa. The composition of these surface waxes is influenced by both genetic and ecological factors, making them valuable markers for studying plant classification and evolution . As a research chemical, it serves as an analytical standard for the identification and quantification of similar compounds in complex plant wax mixtures via Gas Chromatography-Mass Spectrometry (GC-MS) techniques. Researchers utilize this and related β-diketones to investigate the biosynthesis of long-chain compounds in plants. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with their institution's guidelines and local regulations.

Properties

CAS No.

825629-40-1

Molecular Formula

C35H68O2

Molecular Weight

520.9 g/mol

IUPAC Name

pentatriacontane-14,18-dione

InChI

InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-31-35(37)33-29-32-34(36)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

FEVXZQBRVFRIAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution of Pentatriacontane 14,18 Dione

The distribution of Pentatriacontane-14,18-dione in nature is a subject of ongoing scientific inquiry. Its presence has been confirmed in a variety of plant species and is beginning to be identified in the metabolomes of microorganisms.

Phytochemical Occurrence in Plant Kingdom: Specific Taxa and Tissues

This compound is a recognized component of the epicuticular wax that coats the outer surfaces of many plants, playing a crucial role in protecting the plant from environmental stressors.

The cuticular waxes of several Dianthus species are notable for their inclusion of β-diketones, including this compound. cambridge.org While hentriacontane-14,16-dione (B1217690) and tritriacontane-16,18-dione (B157729) are often the major β-diketones present, the homolog distribution can vary between species. mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis of diethyl-ether washings from the aerial parts and flowers of various Dianthus taxa has been instrumental in identifying these compounds. mdpi.com The structural confirmation of these β-diketones often requires derivatization into corresponding pyrazoles and silyl (B83357) enol ethers to resolve ambiguities in mass fragmentation patterns. mdpi.com Phytochemical studies of the Dianthus genus have revealed a wide array of bioactive compounds, including triterpenes, phenolics, flavonoids, and essential oils. nih.gov

Table 1: Detection of β-Diketones in Dianthus Species

CompoundDianthus SpeciesReference
Hentriacontane-14,16-dioneD. superbus mdpi.com
Tritriacontane-16,18-dioneD. superbus cambridge.orgmdpi.com
Pentatriacontane-16,18-dionePresent in some Dianthus species cambridge.org
Tetratriacontane-16,18-dioneNewly identified in Dianthus mdpi.com

This table is for illustrative purposes and may not be exhaustive.

Lipophilic extracts from the straws of various cereals, which are often considered agricultural byproducts, have been found to be a rich source of valuable phytochemicals. nih.govacs.orgnih.gov These extracts contain a complex mixture of compounds, including fatty acids, sterols, fatty alcohols, and β-diketones. nih.govacs.org

A comprehensive analysis of lipophilic compounds from wheat, triticale, rye, and tritordeum straws using gas chromatography-mass spectrometry (GC-MS) has detailed their composition. nih.govacs.orgnih.gov While not explicitly mentioning this compound, these studies have identified other β-diketones, such as hentriacontane-14,16-dione, as significant components. nih.govscispace.com For instance, in wheat straw, hentriacontane-14,16-dione was identified as the second most abundant single lipid compound. scispace.com The composition and abundance of these lipophilic compounds can vary between different cereal species. nih.govacs.org

Table 2: Major Lipophilic Compound Classes in Cereal Straws (mg/kg of dry material)

Compound ClassWheatTriticaleRyeTritordeumReference
n-Fatty acids163135381185Not specified nih.govnih.gov
β-Diketones8912043Not specifiedNot specified nih.govnih.gov
Steroid compounds860Not specified19541358 nih.govnih.gov
High molecular-weight esters959Not specified4441560 nih.govnih.gov
n-Fatty alcoholsNot specified1825402Not specified nih.govnih.gov

Data compiled from studies on various cereal straws. nih.govacs.orgnih.gov Note that not all studies reported values for every compound class in every cereal.

The presence and distribution of β-diketones like this compound can have chemotaxonomic significance, helping to classify plants based on their chemical profiles. mdpi.commdpi.com For example, the variation in the chain length and position of the ketone groups in β-diketones can be used to differentiate between plant species or even populations. mdpi.com

The analysis of cuticular waxes has been applied to various Dianthus species, revealing that the chemical profile is influenced by both genetic and ecological factors. mdpi.com The identification of novel β-diketones, such as triacontane-14,16-dione and dotriacontane-14,16-dione, in Dianthus further expands the known diversity of these compounds in the plant kingdom. mdpi.comresearchgate.net

Advanced Methodologies for Isolation and Purification of Pentatriacontane 14,18 Dione

Sophisticated Extraction Techniques from Complex Biological Matrices

The initial step in isolating Pentatriacontane-14,18-dione involves its extraction from the source material, which is often the epicuticular wax of plants.

The choice of solvent is critical for selectively extracting lipophilic compounds like long-chain β-diketones while minimizing the co-extraction of more polar constituents. Solvents are typically chosen based on their ability to dissolve non-polar waxes. The plant material, usually air-dried and ground, is subjected to extraction using various organic solvents. waters.comnih.gov

Commonly employed solvents for the extraction of related long-chain β-diketones from plant matter include diethyl ether, n-hexane, chloroform (B151607), and ethyl acetate (B1210297). researchgate.netgoogle.comakjournals.com The selection of a specific solvent or a combination of solvents can influence the yield and purity of the initial extract. For instance, diethyl ether has been effectively used for washing aerial parts and flowers of Dianthus species to extract wax constituents, including various β-diketones. researchgate.net Similarly, chloroform is used to obtain a broad profile of lipophilic compounds from cereal straws. mdpi.commdpi.com

Table 1: Solvent Systems for Extraction of Long-Chain β-Diketones from Plant Sources

SolventTarget Matrix ExampleRelevant Findings
Diethyl Ether Aerial parts and flowers of Dianthus spp.Effective for surface wax extraction, yielding a variety of β-diketones. researchgate.net
n-Hexane Spermacoce latifoliaUsed for sequential extraction to isolate less polar compounds. akjournals.com
Chloroform Cereal Straws (Wheat, Triticale)Yields a comprehensive profile of lipophilic compounds, including β-diketones. mdpi.commdpi.com
Ethyl Acetate Fungal Cultures (Trichoderma harzianum)Employed to extract both extracellular and intracellular metabolites, including various volatile and semi-volatile compounds. google.comresearchgate.net

The extraction process often involves immersing the dried and powdered plant material in the selected solvent, sometimes with agitation or through continuous extraction methods like soxhlet extraction to enhance efficiency. nih.gov

Following solvent extraction, the resulting solution contains the target β-diketone along with a complex mixture of other lipids, such as alkanes, fatty acids, alcohols, and esters. core.ac.uk The primary step to isolate the total wax and lipid fraction is the removal of the extraction solvent. This is typically achieved under reduced pressure using a rotary evaporator. google.com This process yields a crude wax residue which can then be subjected to further purification. google.com

Fractionation of the crude wax is a critical step to separate different lipid classes. This can be achieved through various techniques, including crystallization at low temperatures or through chromatographic methods. For instance, a crude extract can be eluted on a silica (B1680970) gel column with a mixture of hexane (B92381) and ether to yield a purified wax fraction. google.com Supercritical fluid extraction (SFE) with CO2 has also emerged as a greener alternative for both extraction and fractionation of plant waxes, allowing for the separation of compounds based on their molecular weight and polarity. core.ac.uklcms.cz

Selective Solvent Extraction Protocols (e.g., diethyl ether, n-hexane, chloroform, ethyl acetate)[1],[11],[8],[13],[12],[9],[14],[6],[7],[10],[15],[16],

High-Resolution Chromatographic Separation for Purity Enhancement

To achieve high purity, the crude or fractionated wax extract must undergo high-resolution chromatographic separation.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis and identification of volatile and semi-volatile components within a wax extract, including long-chain β-diketones. mdpi.commdpi.comlcms.cz Due to their high molecular weight, β-diketones often require high-temperature capillary GC columns for analysis. mdpi.commdpi.com

A significant challenge in the GC analysis of β-diketones from natural extracts is co-elution with structurally similar homologous compounds. lcms.cz To overcome this, derivatization strategies are often employed. For example, treatment with hydrazine (B178648) converts β-diketones into their corresponding pyrazole (B372694) derivatives, which improves chromatographic resolution and provides characteristic mass fragmentation patterns for unambiguous identification. researchgate.netinterchim.com Silylation is another common derivatization technique used to increase the volatility of compounds containing hydroxyl groups, which can be present as impurities or as part of related diketone structures. researchgate.net

Table 2: GC-MS Parameters for Analysis of Related β-Diketones

ParameterTypical ConditionsPurpose
Column High-temperature capillary column (e.g., DB-5MS)Separation of high molecular weight compounds. researchgate.net
Injector Temperature 250-300 °CEnsures volatilization of semi-volatile compounds.
Oven Program Temperature ramp (e.g., 50 to 320 °C)Allows for the separation of a wide range of compounds with different boiling points.
Detector Mass Spectrometer (MS)Provides structural information for compound identification. mdpi.commdpi.com
Derivatization Hydrazine treatment or SilylationImproves resolution and aids in structural confirmation of β-diketones. researchgate.netinterchim.com

Preparative high-performance liquid chromatography (prep-HPLC) is the method of choice for isolating pure compounds from complex mixtures in sufficient quantities for further study. waters.comresearchgate.net For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. waters.com

The process typically begins with developing a separation method at an analytical scale. lcms.cz A C18 column is commonly used as the stationary phase due to its hydrophobicity. advancechemjournal.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. advancechemjournal.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities. lcms.cz

Once an effective analytical separation is achieved, the method is scaled up to a preparative column, which has a larger diameter and can handle higher sample loads. interchim.com Isocratic elution, using a constant mobile phase composition that effectively elutes the target compound, can also be employed in preparative runs to improve throughput and reduce solvent consumption. lcms.cz Fractions are collected as they elute from the column, and those containing the purified this compound are combined.

Solid-phase extraction (SPE) is a valuable technique for sample clean-up and fractionation prior to high-resolution chromatography. researchgate.net It is faster and uses significantly less solvent than traditional liquid-liquid extraction or column chromatography. For the targeted fractionation of this compound, different SPE sorbents can be utilized.

A normal-phase SPE cartridge (e.g., packed with silica) can be used to separate compounds based on polarity. A non-polar solvent like hexane would elute the hydrocarbons first, while a more polar solvent mixture (e.g., hexane/diethyl ether) would then elute the slightly more polar β-diketones.

Alternatively, a reversed-phase SPE cartridge (e.g., C18) can be used. The crude extract, dissolved in a polar solvent, is loaded onto the cartridge. The non-polar compounds, including this compound, are retained on the sorbent while more polar impurities are washed away. The target compound can then be eluted with a non-polar solvent. This approach is effective for isolating a fraction enriched in non-polar lipids from a crude plant extract.

Microextraction by packed sorbent (MEPS) is a miniaturized version of SPE that can be used for the rapid fractionation of small amounts of cuticular wax extracts, effectively separating hydrocarbon fractions from more polar components. akjournals.comresearchgate.net

Comprehensive Structural Elucidation and Spectroscopic Analysis of Pentatriacontane 14,18 Dione

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For a compound like Pentatriacontane-14,18-dione, a combination of ionization techniques and mass analyzers would be utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of plant wax analysis, where long-chain β-diketones are often found, GC-MS allows for the separation of complex mixtures and the subsequent identification of individual components.

The qualitative profile of a sample containing this compound would be established by the retention time of the compound on the GC column and its characteristic mass spectrum. Quantitative analysis can also be performed by creating a calibration curve with a pure standard, if available. However, a significant challenge in the GC-MS analysis of long-chain β-diketones is the potential for co-elution with structurally similar homologues or isomers, which can complicate identification based on retention time alone.

To overcome this, derivatization is a common strategy. Reaction with reagents like hydrazine (B178648) to form pyrazole (B372694) derivatives can improve chromatographic separation and provide more definitive mass spectral fragmentation patterns for identification.

Table 1: Hypothetical GC-MS Data for this compound

ParameterExpected Value/Characteristic
Retention Index (non-polar column) High value, consistent with a C35 compound
Molecular Ion (M+) m/z 522 (C35H68O2)
Key Fragmentation Ions See Section 4.1.3
Derivatization Formation of pyrazole derivative to aid identification

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound from its accurate mass measurement. This technique distinguishes between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the molecular formula C35H68O2. This is particularly important for newly identified compounds to differentiate them from other potential structures with similar masses. Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are often employed for the analysis of less volatile compounds or for samples where derivatization is not desired. nih.govnih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C35H68O2
Calculated Monoisotopic Mass 520.5220
Measured Accurate Mass (HRMS) Expected to be within a few ppm of the calculated mass

Mechanistic Interpretation of Characteristic β-Diketone Fragmentation Pathways

The fragmentation pattern of this compound in an electron ionization (EI) mass spectrometer would be dictated by the presence of the two ketone groups and the long alkyl chains. The primary fragmentation mechanisms for aliphatic ketones are α-cleavage, inductive cleavage, and McLafferty rearrangement. jove.com

For a β-diketone, the fragmentation is influenced by the positions of the carbonyl groups. The most characteristic fragmentation would involve cleavage of the C-C bonds adjacent to the carbonyl groups (α-cleavage). This would lead to the formation of stable acylium ions. The position of the keto groups, such as 14,16 versus 16,18, has been shown to influence the resulting fragment ions.

For this compound, the following characteristic fragmentation pathways are anticipated:

α-Cleavage: Cleavage at the bonds C13-C14, C15-C16 (if tautomerized), C17-C18, and C19-C20.

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is available for transfer to a carbonyl oxygen. This would result in the loss of a neutral alkene molecule.

Cleavage between the carbonyls: Scission of the C15-C16 and C16-C17 bonds would also be a likely fragmentation pathway.

The relative abundance of the resulting fragment ions would provide structural information to differentiate it from other isomers.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (Proposed Fragment)Fragmentation Pathway
281 ([CH3(CH2)16CO]+)α-cleavage at C17-C18
253 ([CH3(CH2)12CO]+)α-cleavage at C13-C14
225 ([CH3(CH2)12CH=C(OH)]+)McLafferty-type rearrangement
253 ([CH3(CH2)16CH=C(OH)]+)McLafferty-type rearrangement
Molecular Ion (M+) 522

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously determine the structure of this compound and differentiate it from its isomers. mdpi.com

One-Dimensional NMR Experiments (1H, 13C)

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their chemical environment. For this compound, the spectrum would be dominated by a large signal around 1.25 ppm corresponding to the numerous methylene (B1212753) (-CH2-) groups in the long alkyl chains. The terminal methyl (-CH3) groups would appear as a triplet around 0.88 ppm. The protons alpha to the carbonyl groups (at C13, C15, C17, and C19) would be shifted downfield to around 2.4 ppm. A key signal would be the methylene group protons between the two carbonyls (at C15, C16, and C17), which would appear as a distinct multiplet. The presence of keto-enol tautomerism would be evident by the appearance of a vinyl proton signal (around 5.5 ppm) and a broad enolic hydroxyl proton signal (which can be exchanged with D2O). mdpi.com

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons (C14 and C18) would resonate significantly downfield, typically in the range of 200-210 ppm. The carbons of the long methylene chains would appear in the range of 20-40 ppm. The carbons alpha to the carbonyls would be shifted to around 40-50 ppm. The terminal methyl carbons would be the most upfield signal at around 14 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl3)

GroupPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
-CH3 (terminal) ~0.88 (t)~14.1
-(CH2)n- (bulk chain) ~1.25 (m)~22.7 - 29.7
-CH2-α to C=O ~2.4 (t)~42.0
-CH2- between C=O ~3.5 (s) or multiplets~50-60
C=O -~205.0
Enol CH ~5.5 (s)~95-100
Enol C-OH -~190-195

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, allowing for the tracing of the entire carbon chain from one end to the other by connecting neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be critical to confirm the positions of the carbonyl groups by observing correlations from the α-protons to the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this acyclic molecule's gross structure, NOESY can provide information about the spatial proximity of protons and help in determining the preferred conformation in solution.

Through the systematic application and interpretation of these MS and NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic functional groups within the molecule. The IR spectrum of this compound is dominated by absorptions corresponding to its long aliphatic chains and the two carbonyl groups. The most significant absorptions are expected in the following regions:

C-H Stretching: Intense absorptions between 2960-2850 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the numerous methylene (-CH₂) and methyl (-CH₃) groups in the pentatriacontane (B1662014) backbone. amazonaws.com

C=O Stretching: A strong, sharp absorption band in the region of 1725-1705 cm⁻¹ is the most definitive signal for the presence of the ketone functional groups. researchgate.net The position of this band indicates non-conjugated ketone carbonyls. The presence of two such groups may lead to a broadening of this peak or the appearance of a shoulder, depending on the local molecular environment.

C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the methylene groups appear around 1470-1450 cm⁻¹ and in the 725-720 cm⁻¹ region (for long chains), respectively. amazonaws.com

The presence of these characteristic bands, particularly the strong carbonyl absorption in conjunction with the aliphatic C-H stretches, provides compelling evidence for the gross structure of a long-chain diketone.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound are the two isolated carbonyl groups. The UV-Vis spectrum is expected to show a weak absorption band in the region of 270-300 nm. This absorption corresponds to the formally forbidden n→π* (non-bonding to anti-bonding pi orbital) electronic transition of the carbonyl groups. researchgate.netmdpi.com The intensity of this band is typically low (ε < 100). A much more intense π→π* transition is expected at a shorter wavelength, typically below 200 nm. mdpi.comconicet.gov.ar The position and intensity of these absorption bands are characteristic of the electronic structure of the molecule's chromophores. conicet.gov.ar

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Absorption/Transition Wavenumber (cm⁻¹) / Wavelength (nm) Interpretation
Infrared (IR) C-H Stretch (Aliphatic) 2960 - 2850 Methylene and methyl groups of the long alkyl chain
C=O Stretch (Ketone) 1725 - 1705 Non-conjugated carbonyl groups
C-H Bend (Methylene) 1470 - 1450 Scissoring vibration of -CH₂- groups
UV-Visible (UV-Vis) n→π* Transition 270 - 300 nm Electronic transition in the carbonyl groups
π→π* Transition < 200 nm Electronic transition in the carbonyl groups

Advanced Derivatization Strategies for Enhanced Spectroscopic Characterization

To overcome the limitations of standard spectroscopic methods and to gain more detailed structural information, advanced derivatization strategies are employed. These chemical modifications convert the diketone into new compounds with more favorable properties for specific analytical techniques, aiding in the unambiguous confirmation of its structure.

Formation of Pyrazole Derivatives for Regioisomeric Differentiation

The precise location of the carbonyl groups at C-14 and C-18 in the pentatriacontane chain can be confirmed by chemical derivatization. One powerful method is the cyclocondensation reaction with hydrazine or its derivatives to form pyrazoles. mdpi.commdpi.com While the reaction is most straightforward for 1,3-diketones, the principle can be adapted for other diketones to create a rigid heterocyclic structure that locks the original positions of the carbonyls, facilitating analysis.

The reaction of an unsymmetrical diketone with a substituted hydrazine can potentially yield a mixture of two regioisomeric pyrazoles. mdpi.comnih.gov The analysis and differentiation of these isomers provide conclusive evidence for the structure of the starting diketone. The regioselectivity of the pyrazole formation can be influenced by reaction conditions, such as the choice of solvent. researchgate.netconicet.gov.ar For instance, studies on 1,3-diketones have shown that using fluorinated alcohols as solvents can dramatically increase the regioselectivity of the reaction. conicet.gov.ar

The resulting pyrazole derivatives exhibit distinct spectroscopic signatures in NMR and mass spectrometry that are different from the parent diketone, allowing for detailed structural analysis. d-nb.inforsc.org For example, the formation of the aromatic pyrazole ring introduces characteristic signals in the ¹H and ¹³C NMR spectra and provides a unique fragmentation pattern in mass spectrometry, which can be used to distinguish between possible isomers. d-nb.inforesearchgate.net

Synthesis of Silyl (B83357) Enol Ethers for Specific Spectroscopic Signatures

Silyl enol ethers are formed by reacting an enolizable ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org For a diketone like this compound, this reaction can generate mono- or di-silyl enol ethers. This derivatization is valuable because it replaces the carbonyl group with a C=C-O-Si moiety, which has distinct and informative spectroscopic properties. nih.gov

The conversion to a silyl enol ether leads to significant changes in the IR and NMR spectra:

IR Spectroscopy: The strong carbonyl (C=O) absorption of the ketone disappears and is replaced by new bands corresponding to the C=C double bond (around 1650 cm⁻¹) and the Si-O single bond.

NMR Spectroscopy: The appearance of signals in the vinyl region of the ¹H and ¹³C NMR spectra provides direct evidence for the formation of the enol ether and its specific isomeric form (E/Z).

The regioselectivity of silyl enol ether formation (i.e., which carbonyl group reacts) can be controlled by the reaction conditions, providing either the kinetic or thermodynamic product. researchgate.net The analysis of these derivatives helps to probe the chemical environment around each carbonyl group.

Table 2: Spectroscopic Changes upon Silyl Enol Ether Formation

Spectroscopic Technique Original Ketone Signature Silyl Enol Ether Signature Interpretation of Change
Infrared (IR) Strong C=O stretch (~1715 cm⁻¹) C=C stretch (~1650 cm⁻¹), Si-O stretch Conversion of carbonyl to enol ether functionality
¹H NMR α-protons (~2.2-2.5 ppm) Vinylic protons (~4.5-5.5 ppm) Formation of C=C double bond
¹³C NMR Carbonyl carbon (~200-210 ppm) Vinylic carbons (~100-150 ppm) Confirmation of enol ether structure

Trimethylsilyl (TMS) Derivatization for Enhanced Volatility and GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile organic compounds. However, long-chain molecules like this compound possess low volatility and can exhibit poor chromatographic behavior. gcms.cz To address this, trimethylsilyl (TMS) derivatization is a widely used technique to increase volatility and thermal stability. thescipub.comchemcoplus.co.jp

The process involves reacting the analyte with a potent silylating agent. The diketone, which can exist in equilibrium with its enol tautomer, reacts at the hydroxyl group of the enol form to create a TMS ether. fu-berlin.de This replacement of a polar hydrogen with a nonpolar TMS group reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility. chemcoplus.co.jp

Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS). thescipub.comtcichemicals.com

The benefits of TMS derivatization for GC-MS analysis are twofold:

Improved Chromatography: The increased volatility allows the compound to be analyzed by GC at lower temperatures, resulting in sharper, more symmetrical peaks and better separation. research-solution.com

Enhanced Mass Spectrometry: The TMS derivatives often produce characteristic and predictable fragmentation patterns in the mass spectrometer upon electron ionization, which aids in structural elucidation and library matching. researchgate.netoup.com The presence of silicon can also help in identifying derivative-related ions.

Table 3: Common Reagents for TMS Derivatization

Reagent Abbreviation Full Chemical Name Key Features
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamide Powerful and widely used TMS donor. research-solution.com
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamide Highly potent silylating agent; byproducts are very volatile. thescipub.com
TMCS Trimethylchlorosilane Often used as a catalyst to increase the reactivity of other silylating reagents. chemcoplus.co.jptcichemicals.com
HMDS Hexamethyldisilazane A milder reagent, often used with a catalyst for silylating alcohols and acids. gcms.cz

Synthetic Strategies and Chemical Reactivity of Pentatriacontane 14,18 Dione

Methodologies for the Total Synthesis of Pentatriacontane-14,18-dione

The total synthesis of a long-chain diketone like this compound hinges on the strategic formation of carbon-carbon bonds to assemble the lengthy alkyl chain and the precise installation of the two ketone functionalities.

Controlled C-C Bond Formation in Long-Chain Carbonyl Compounds

The construction of the extensive carbon framework of this compound requires reliable C-C bond-forming reactions. Several classical and modern organometallic coupling reactions are suitable for this purpose. One common approach involves the use of Grignard reagents or organolithium compounds, which act as nucleophiles in reactions with electrophilic carbonyl compounds or alkyl halides.

Another powerful strategy is the use of coupling reactions catalyzed by transition metals. For instance, Suzuki or Negishi cross-coupling reactions can be employed to connect smaller carbon fragments, offering high efficiency and functional group tolerance. The synthesis of the carbon skeleton can be envisioned through a convergent approach, where different long-chain fragments are synthesized separately and then joined together.

A plausible synthetic route could involve the coupling of two smaller building blocks. For example, a 13-carbon aldehyde could be reacted with a 22-carbon organometallic reagent. Alternatively, a 1-bromo-tridecane could be coupled with a suitable organometallic partner derived from a C22 fragment already containing a protected ketone.

Enolate chemistry also provides a powerful tool for C-C bond formation. The α-carbon to a carbonyl group can be deprotonated to form a nucleophilic enolate, which can then react with an alkyl halide in an SN2 reaction. blogspot.com This method is particularly useful for adding carbon chains adjacent to a ketone. For the synthesis of this compound, a strategy could involve the alkylation of a pre-existing ketone with a long-chain alkyl halide.

C-C Bond Formation Strategy Description Key Reagents
Grignard ReactionNucleophilic addition of an organomagnesium halide to a carbonyl compound.RMgX, Aldehydes, Ketones, Esters
Organolithium ReactionReaction of an organolithium reagent with an electrophile.RLi, Alkyl halides, Carbonyls
Suzuki CouplingPalladium-catalyzed cross-coupling of an organoboron compound with an organohalide.Pd catalyst, Organoboron compound, Organohalide
Negishi CouplingPalladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organohalide.Pd or Ni catalyst, Organozinc compound, Organohalide
Enolate AlkylationSN2 reaction of an enolate with an alkyl halide.Strong base (e.g., LDA), Alkyl halide

Stereoselective Synthesis of Dione (B5365651) Frameworks

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when considering the synthesis of more complex, substituted long-chain diketones. The formation of the 1,5-dione framework can be achieved through several methods.

A common and effective method for the synthesis of 1,5-diones is the Michael addition of an enolate to an α,β-unsaturated ketone. nih.gov This reaction forms a new carbon-carbon bond and sets the 1,5-dicarbonyl relationship. The stereochemistry of this addition can often be controlled by using chiral auxiliaries or catalysts.

Another approach involves the oxidative cleavage of a cyclic precursor. For example, the ozonolysis of a 1,5-diene can yield a 1,5-dione. The stereochemistry of the starting diene can influence the stereochemical outcome of the product if chiral centers are present. Ruthenium tetraoxide-catalyzed oxidative cyclization of 1,5-dienes is another powerful method for the diastereoselective preparation of substituted tetrahydrofurans, which can be further transformed into diones.

Investigation of Chemical Transformations and Reaction Pathways

The chemical reactivity of this compound is dominated by the two ketone functional groups. Their presence allows for a variety of chemical transformations, including oxidation, reduction, and nucleophilic and electrophilic reactions at the ketone centers.

Oxidation and Reduction Chemistry of Dione Functionalities

The ketone groups of this compound can be reduced to the corresponding secondary alcohols, yielding Pentatriacontane-14,18-diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome if the starting material is chiral. For instance, the reduction of 1-aryl-3-arylaminopyrrolidine-2,5-diones with sodium borohydride occurs regioselectively. tandfonline.com In some cases, the reduction of cyclic 1,5-diones can lead to transannular ring closures. acs.orgacs.org

The oxidation of the dione is less common as ketones are generally resistant to oxidation. However, under forcing conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. A Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperbenzoic acid (m-CPBA), can convert one of the ketones into an ester. For example, 1,4-cyclohexanedione (B43130) undergoes Baeyer-Villiger oxidation to form 2-oxepane-1,5-dione. acs.org

Reaction Type Description Common Reagents Product
ReductionConversion of ketones to secondary alcohols.NaBH₄, LiAlH₄Pentatriacontane-14,18-diol
Baeyer-Villiger OxidationOxidation of a ketone to an ester.m-CPBA, H₂O₂Ester derivative

Nucleophilic and Electrophilic Reactions at the Ketone Centers

The carbonyl carbons of this compound are electrophilic and susceptible to attack by nucleophiles. This includes reactions with organometallic reagents (Grignard, organolithium), cyanide, and ylides (Wittig reaction). The Wittig reaction, for instance, would convert the ketone groups into alkene functionalities.

The α-carbons to the carbonyl groups are acidic and can be deprotonated by a strong base to form enolates. These enolates are nucleophilic and can react with a variety of electrophiles. orgosolver.commasterorganicchemistry.com For example, reaction with an alkyl halide would lead to alkylation at the α-position, while reaction with a halogen would result in α-halogenation. libretexts.org The presence of two carbonyl groups in a 1,5-relationship means that intramolecular reactions, such as aldol (B89426) condensations, can occur under certain conditions, potentially leading to the formation of a six-membered ring.

The reactivity of enolates is ambident, meaning they can react at either the α-carbon or the oxygen atom. libretexts.org While reaction at the carbon is more common, reaction at the oxygen can lead to the formation of enol ethers.

Derivatization Reactions for Investigating Reaction Mechanisms

Derivatization reactions are crucial for the characterization and investigation of reaction mechanisms of diones. The carbonyl groups can react with hydroxylamine (B1172632) to form oximes or with hydrazine (B178648) derivatives to form hydrazones or pyrazoles. These derivatives are often crystalline solids with sharp melting points, which can aid in the identification of the parent dione. For instance, β-diketones can be converted to pyrazoles for analysis.

The enol form of the dione can be trapped by reaction with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl), to form silyl (B83357) enol ethers. This derivatization is useful in mechanistic studies and for subsequent synthetic transformations. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is also used to enhance detection in analytical techniques like mass spectrometry. nih.gov

Design and Synthesis of Chemically Modified Analogs of this compound

The chemical modification of this compound can lead to the development of analogs with potentially altered physical, chemical, and biological properties. The design of these analogs can be approached by modifying either the long aliphatic chain or the dione functionality.

Modification of the Aliphatic Chain:

The extensive hydrocarbon chain of this compound presents numerous opportunities for structural variation. Introducing functional groups can alter the molecule's polarity, solubility, and potential for intermolecular interactions.

Introduction of Unsaturation: The synthesis of alkene or alkyne analogs can be achieved through various elimination or coupling reactions. For instance, selective halogenation followed by dehydrohalogenation could introduce double or triple bonds at specific positions along the carbon chain.

Branching: The introduction of alkyl side chains could influence the molecule's packing in the solid state and its interaction with biological systems. This can be accomplished by using branched starting materials in a convergent synthetic approach.

Introduction of Heteroatoms: Replacing a methylene (B1212753) unit with an oxygen (ether) or nitrogen (amine) atom could significantly impact the compound's properties.

Modification of the 1,5-Dione Moiety:

The 1,5-dione functionality is a key feature for chemical transformations.

Reduction to Diols: The ketone groups can be reduced to hydroxyl groups to form the corresponding diol, Pentatriacontane-14,18-diol. This can be achieved using various reducing agents, with the stereochemical outcome being a critical consideration.

Conversion to Heterocycles: 1,5-Diketones are well-established precursors for the synthesis of various heterocyclic compounds. For example, reaction with ammonia (B1221849) or primary amines can yield pyridine (B92270) derivatives, while reaction with hydrazine can lead to the formation of pyridazines. nih.gov

Enolate Chemistry: The protons alpha to the carbonyl groups are acidic and can be removed to form enolates. These enolates can then be reacted with a variety of electrophiles to introduce substituents at the α-positions (C13, C15, C17, C19).

A summary of potential synthetic modifications is presented in the table below.

Modification Site Type of Modification Potential Reagents and Conditions Resulting Analog
Aliphatic ChainIntroduction of double bondHalogenation followed by base-induced eliminationAlkenyl-pentatriacontane-dione
Aliphatic ChainIntroduction of hydroxyl groupSelective oxidationHydroxy-pentatriacontane-dione
1,5-DioneReductionSodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)Pentatriacontane-14,18-diol
1,5-DioneCyclization (Pyridine formation)Ammonium acetate (B1210297) (NH4OAc)Substituted pyridine with long alkyl chains
α-CarbonAlkylationLDA, alkyl halideα-Alkyl-pentatriacontane-14,18-dione

Development of Efficient and Sustainable Synthetic Protocols

The development of efficient and environmentally benign synthetic methods is a central theme in modern organic chemistry. For a large, hydrophobic molecule like this compound, this presents both challenges and opportunities.

General Synthetic Strategies for 1,5-Diketones:

Several established methods for the synthesis of 1,5-diketones could be adapted for this compound. These often involve the formation of carbon-carbon bonds between smaller, more readily available precursors.

Michael Addition followed by Claisen-Schmidt Condensation: This classical approach involves the reaction of an enolate with an α,β-unsaturated ketone. nih.gov For the synthesis of this compound, this could involve the reaction of an enolate derived from a 14-carbon ketone with a 21-carbon α,β-unsaturated ketone.

Palladium-Mediated Synthesis: A one-pot synthesis of 1,5-diketones from allyl alcohols and ketones has been reported, offering a more direct route. rsc.org This method avoids the use of highly reactive vinyl ketones. rsc.org

From Malonic Acid Derivatives: Electrochemical oxidative decarboxylation of disubstituted malonic acid derivatives can yield diketones in good yields. ulb.ac.be This method offers a potentially greener alternative to traditional methods that use stoichiometric oxidants.

Coupling of Acetylenes and Acid Chlorides: A direct method for the synthesis of long-chain β-diketones involves the coupling of long-chain acetylenes with fatty acid chlorides, followed by hydrolysis. nih.gov

Sustainable Approaches:

The principles of green chemistry can be applied to the synthesis of this compound and its analogs to minimize waste and energy consumption.

Biocatalysis: Enzymes offer high selectivity and can operate under mild conditions, often in aqueous media. For instance, biocatalytic methods have been developed for the enantioselective reduction of sparingly water-soluble long-chain ketones. rsc.org This approach could be valuable for producing chiral diol analogs of this compound.

Use of Greener Reagents and Solvents: The oxidation of long-chain primary alcohols to carboxylic acids using nitrogen dioxide gas has been demonstrated as a sustainable process where the gaseous byproducts are converted to nitric acid, eliminating waste. nih.govdntb.gov.ua While this produces acids, similar principles could be explored for ketone synthesis. The use of ionic liquids as detergents can increase the solubility of hydrophobic substrates in aqueous media, facilitating biocatalytic reactions. rsc.org

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. One-pot reactions and tandem catalytic cycles are strategies to improve atom economy. nih.govrsc.org

The following table summarizes potential sustainable synthetic protocols.

Sustainable Approach Description Potential Application
BiocatalysisUse of enzymes for selective transformations.Enantioselective reduction of the dione to a diol.
Green OxidantsUtilizing reagents like nitrogen dioxide that generate benign byproducts.Oxidation of precursor alcohols to form the diketone.
High Atom Economy ReactionsOne-pot syntheses that minimize intermediate isolation steps.Palladium-catalyzed synthesis from allyl alcohols and ketones. rsc.org
Renewable FeedstocksUtilizing starting materials derived from biomass.Fatty acids and their derivatives from plant oils as precursors.

Elucidation of Biosynthetic Pathways and Metabolic Fates of Pentatriacontane 14,18 Dione

Proposed Biosynthetic Routes for Long-Chain β-Diketones in Plants

The biosynthesis of long-chain β-diketones, including pentatriacontane-14,18-dione, is a specialized branch of lipid metabolism in plants. It is distinct from the more common pathways that produce primary alcohols and alkanes. nih.govplos.org The primary pathway for β-diketone synthesis is active during the reproductive stage in some plants, such as those in the Triticeae family. nih.govplos.org

Role of Fatty Acid Elongation Complexes

The backbone of this compound is a very-long-chain fatty acid (VLCFA), which is synthesized by fatty acid elongase (FAE) complexes located in the endoplasmic reticulum. frontiersin.orgplos.orgresearchgate.net These complexes sequentially add two-carbon units from malonyl-CoA to a growing acyl chain. scispace.com The process begins with C16 and C18 fatty acids produced in the plastids, which are then transported to the endoplasmic reticulum for further elongation. plos.orgnih.gov The FAE complex consists of four key enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). plos.org The KCS enzyme is particularly important as it determines the final chain length of the VLCFA. researchgate.net

Involvement of Polyketide Synthase (PKS) Enzymes

A key step in the formation of the β-diketone structure is catalyzed by a type III polyketide synthase (PKS) enzyme. nih.govresearchgate.net Unlike fatty acid synthases that fully reduce the β-keto group after each condensation, PKS enzymes omit one or more of these reduction steps, leading to the introduction of oxo groups into the carbon chain. nih.gov Specifically, a diketone synthase (DKS), which is a chalcone (B49325) synthase-like PKS, is responsible for the formation of β-diketones. nih.govnih.gov This enzyme catalyzes the condensation of two fatty acyl units. researchgate.net One proposed mechanism involves the head-to-head condensation of a fatty acyl-CoA starter molecule with a 3-ketoacid extender. researchgate.netubc.ca

Identification and Characterization of Enzymes Catalyzing this compound Formation

Research in barley and wheat has led to the identification of a gene cluster, known as Cer-cqu in barley and the W1 locus in wheat, which encodes the key enzymes for β-diketone biosynthesis. frontiersin.orgnih.govresearchgate.net This cluster includes genes for a diketone metabolism-polyketide synthase (DMP), a diketone metabolism hydrolase/carboxylesterase (DMH), and a diketone metabolism cytochrome P450 (DMC). frontiersin.orgresearchgate.net

The DMH enzyme is a thioesterase that is thought to produce long-chain 3-ketoacids. researchgate.net The DMP enzyme, a type III PKS, then condenses these 3-ketoacids with a long-chain acyl-CoA to form the β-diketone. researchgate.netubc.ca The DMC, a cytochrome P450, is likely involved in the subsequent hydroxylation of β-diketones to produce hydroxy-β-diketones. researchgate.netresearchgate.net

Table 1: Key Enzymes in β-Diketone Biosynthesis
EnzymeGene LocusFunctionSubcellular Localization
Diketone Metabolism Hydrolase (DMH)Cer-cqu / W1Produces long-chain 3-ketoacidsPlastids
Diketone Metabolism Polyketide Synthase (DMP/DKS)Cer-cqu / W1Condenses 3-ketoacids and acyl-CoAs to form β-diketonesEndoplasmic Reticulum
Diketone Metabolism Cytochrome P450 (DMC)Cer-cqu / W1Hydroxylates β-diketonesEndoplasmic Reticulum

Metabolic Turnover and Degradation Pathways within Biological Systems

Once synthesized, this compound and other β-diketones can be subject to metabolic turnover. In some instances, these compounds can be hydroxylated by cytochrome P450 enzymes, such as DMC, to form hydroxy-β-diketones. researchgate.netresearchgate.net

The degradation of β-diketones in biological systems is an area of ongoing research. In microorganisms, β-diketone hydrolases have been identified that can cleave the carbon-carbon bond within the β-diketone moiety. nih.gov For example, a curcuminoid hydrolase from a Rhodococcus species was found to hydrolyze the β-diketone structure of curcumin, yielding two products with methyl ketone and carboxylic acid termini. nih.gov While this specific enzyme acts on curcumin, it suggests a potential enzymatic mechanism for the breakdown of other β-diketones. In insects that consume plants containing β-diketones, metabolism of these compounds is evident, although the specific enzymes and pathways are not fully elucidated.

Genetic and Molecular Regulation of Biosynthetic Gene Expression

The biosynthesis of this compound is under tight genetic control. In barley, the expression of the Cer-cqu gene cluster is regulated by the WAX INDUCER 1 (WIN1) transcription factor. mdpi.comnih.gov Mutations in the HvWIN1 gene lead to a significant downregulation of the Cer-cqu cluster genes and a deficiency in β-diketones. mdpi.comnih.govnih.gov This indicates that WIN1 is a master regulator of the β-diketone biosynthetic pathway, acting in a developmental stage- and organ-specific manner. mdpi.comnih.gov

In wheat, the wax production genes W1 and W2, and the inhibitor genes Iw1 and Iw2, control the variation in glaucousness, which is largely determined by the presence of β-diketones. nih.gov The W1 and W2 genes are required for β-diketone synthesis, and their interaction can lead to the hydroxylation of these compounds. nih.gov The Iw1 gene encodes a long non-coding RNA that produces a microRNA (miRW1) which represses the expression of a gene in the W1 cluster, thereby inhibiting β-diketone synthesis. pnas.org

Table 2: Genetic Regulators of β-Diketone Biosynthesis
RegulatorPlantFunctionTarget Genes
WIN1 (WAX INDUCER 1)BarleyTranscription factor that activates gene expressionCer-cqu gene cluster
W1, W2WheatGenes essential for β-diketone productionβ-diketone biosynthetic pathway genes
Iw1WheatInhibitor gene encoding a long non-coding RNA (miRNA precursor)W1 gene cluster
Iw2WheatInhibitor geneβ-diketone biosynthetic pathway genes

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways. acs.orgbeilstein-journals.orgresearchgate.net In the context of β-diketone biosynthesis, feeding experiments with isotopically labeled precursors have provided crucial insights. For instance, studies in barley using [1-¹⁴C]-pentadecanoic acid helped to confirm that the carbon chain of the C₃₁ β-diketone is formed by an elongation mechanism. scispace.com Further experiments with ¹³C-labeled precursors have been instrumental in revising the proposed biosynthetic pathway, suggesting a head-to-head condensation reaction catalyzed by the DMP enzyme. ubc.ca

Natural isotope abundance analysis has also revealed conflicting information with earlier hypotheses, prompting more detailed investigations into the enzymes involved. ubc.ca The use of stable isotopes like ¹³C, ¹⁵N, and ¹⁸O in combination with NMR spectroscopy and mass spectrometry allows for the real-time tracking of intermediates and the elucidation of reaction mechanisms. acs.org These methods have been successfully applied to study the formation of other complex natural products and hold great promise for further refining our understanding of this compound biosynthesis. acs.orgbeilstein-journals.org

Ecological and Non Human Biological Significance of Pentatriacontane 14,18 Dione

Role in Plant Physiology and Ecophysiology

Pentatriacontane-14,18-dione is a component of the cuticular wax of some plants. This wax forms a protective layer on the epidermis of leaves and stems, playing a crucial role in the plant's interaction with its environment. The cuticle, a lipid-rich hydrophobic barrier, is essential for preventing non-stomatal water loss, a critical function for survival in terrestrial environments. nih.govresearchgate.net

The epicuticular waxes, which form the outermost layer of the cuticle, can crystallize and often impart a whitish or bluish-grey, waxy bloom known as glaucousness to the plant surface. nih.govplos.org This glaucousness has been linked to desirable agricultural traits such as grain yield and drought tolerance. nih.gov In wheat and barley, β-diketones like hentriacontane-14,16-dione (B1217690), a closely related compound, are major components of the cuticular wax in the upper parts of adult plants and are associated with adaptation to dry and hot conditions. plos.org The presence and crystalline structure of these β-diketones, which often form tubule-shaped crystals, contribute to the cuticle's ability to reflect light and reduce water loss. mdpi.comfrontiersin.org

Studies on wheat mutants have demonstrated the importance of β-diketones in maintaining the integrity of the cuticular barrier. A mutation in the W3 gene in wheat, for example, resulted in a 99% reduction in β-diketones, which accounted for 63.3% of the total wax load in the wild-type. plos.org This loss of β-diketones led to a failure to form a glaucous layer and a significant increase in cuticle permeability, as measured by water loss and chlorophyll (B73375) efflux. plos.org This suggests that this compound and similar β-diketones are vital for the plant's ability to withstand environmental stresses such as drought and heat by reinforcing the cuticular wax barrier. plos.orgfrontiersin.org The accumulation of β-diketones has been observed to increase in response to drought stress, further highlighting their role in plant adaptation to water-scarce environments. frontiersin.orgresearchgate.net

Plant SpeciesCompound TypeFunctionReference
Wheat, Barleyβ-DiketonesDrought tolerance, cuticular wax formation nih.gov, plos.org
Dianthus spp., Eucalyptus spp.Pentatriacontane-16,18-dioneComponent of cuticular wax
Wheat (Triticum aestivum)Hentriacontane-14,16-dioneGlaucousness, pest resistance mdpi.com

While direct evidence for this compound as a signaling molecule is limited, the broader class of β-diketones and other cuticular wax components are known to mediate various interactions. Plant secondary metabolites, including those found in waxes, can act as signaling molecules in both plant-plant and plant-microbe interactions. For instance, volatile organic compounds (VOCs) released from the plant surface can induce systemic acquired resistance in neighboring plants and mediate multitrophic interactions by attracting insect predators. nih.govnih.gov

Some cuticular wax components have been identified as having allelopathic activity, meaning they can influence the growth of neighboring plants. mdpi.com Although specific studies on the allelopathic effects of this compound are not available, its presence as a surface compound suggests a potential role in such interactions. Furthermore, the chemical composition of the cuticle is a primary point of contact for microbes, and compounds within it can influence microbial colonization. oup.comresearchgate.net The diverse array of lipids in cuticular wax, including ketones, can act as a natural obstacle to pathogen penetration. mdpi.com

Contribution to Cuticular Wax Barrier Properties and Environmental Stress Response[1],[2],[6],[7],

Interactions with Non-Human Biological Systems

The β-diketone functional group is known to possess biological activity, including antimicrobial properties. scholarsresearchlibrary.com While research specifically on this compound is scarce, studies on other β-diketones and plant extracts containing them provide insights into their potential effects on microbial communities. For example, extracts from some Dianthus species, which are known to contain β-diketones, have been used traditionally as anti-infective agents. nih.gov The antimicrobial activity of β-diketones can be enhanced when they form complexes with metal ions. nih.gov

Plant secondary metabolites secreted by roots are significant mediators of plant-soil microbiome interactions. nih.gov Given that cuticular waxes can be deposited into the soil as plant matter decomposes, it is plausible that this compound could influence the structure and growth of soil microbial communities. The antimicrobial properties of many plant volatile organic compounds, which can include breakdown products of larger molecules, are known to strongly influence the plant microbiome. nih.gov

The decomposition of soil organic matter (SOM) is a critical process in the global carbon cycle, regulated by a complex interplay of factors including the chemical composition of the organic matter itself. frontiersin.org Long-chain lipids, a category that includes this compound, are components of SOM. The turnover of different molecular components of SOM can vary significantly. For instance, some studies suggest that long-chain lipids are among the slower-cycling components of SOC, with their turnover strongly influenced by association with minerals in the soil. nih.gov The persistence of such compounds in the soil has implications for long-term carbon storage.

As mentioned previously, some cuticular wax components exhibit allelopathic activity, which is the chemical inhibition of one plant by another. mdpi.com While direct evidence for this compound is lacking, its presence on the plant surface and potential release into the environment through leaf litter decomposition suggests a possible role in influencing the establishment and growth of other plant species in an ecosystem.

Influence on Microbial Growth and Community Structure[8],[9],

Chemotaxonomic Utility of this compound in Plant Systematics

The chemical composition of epicuticular waxes can be a valuable tool in plant chemotaxonomy, the classification of plants based on their chemical constituents. mdpi.comnih.gov The presence, absence, or relative abundance of specific compounds, including long-chain alkanes and β-diketones, can serve as markers to distinguish between different species, subspecies, or even populations. mdpi.com

For example, β-diketones are well-described components in the cuticular waxes of diverse plant species, including those in the genera Eucalyptus, Rhododendron, Hosta, and various grasses like barley and wheat. nih.govresearchgate.net The specific chain length and position of the ketone groups in β-diketones can vary between species, providing a chemical fingerprint. Pentatriacontane-16,18-dione, a closely related isomer, has been identified in Eucalyptus globulus. cambridge.org The distribution of different β-diketone homologs can be used to differentiate between species or populations. For instance, detailed analysis of wax constituents, including a variety of β-diketones, has been used to study the chemotaxonomy of Dianthus species. nih.gov The identification of this compound and its related compounds in a plant can therefore contribute to its taxonomic classification and our understanding of its evolutionary relationships with other plants.

Genus/FamilyCompound TypeChemotaxonomic SignificanceReference
Eucalyptus, Rhododendron, Hostaβ-DiketonesPresence is a characteristic feature nih.gov, researchgate.net
Dianthusβ-DiketonesProfile used to differentiate taxa nih.gov
Gramineae (Grasses)β-DiketonesWell-described wax components nih.gov
Eucalyptus globulusPentatriacontane-16,18-dioneIdentified as a wax component cambridge.org

Theoretical Chemistry and Computational Modeling of Pentatriacontane 14,18 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.commdpi.com For Pentatriacontane-14,18-dione, these calculations can provide fundamental insights into its stability, reactivity, and the nature of its chemical bonds.

A typical approach would involve geometry optimization of the molecule to find its most stable three-dimensional structure. Following optimization, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich regions, which in this molecule would be centered around the oxygen atoms of the diketone group, and the electron-poor regions, indicating sites susceptible to nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO would likely be localized near the β-diketone moiety, making this the most probable site for oxidation or electrophilic attack.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterPredicted Value/DescriptionSignificance
Methodology Density Functional Theory (DFT)Provides a good balance between computational cost and accuracy for a molecule of this size.
Functional/Basis Set B3LYP/6-31G(d,p)A commonly used combination for organic molecules, providing reliable geometries and electronic properties.
Optimized Geometry A long, flexible alkyl chain with a central diketone feature. The keto-enol tautomerism would be a key aspect to investigate.Determines the ground-state conformation and bond lengths/angles.
HOMO Energy Estimated range: -6.5 to -7.5 eVIndicates the molecule's ionization potential and the region most susceptible to electrophilic attack (the diketone).
LUMO Energy Estimated range: -0.5 to -1.5 eVIndicates the molecule's electron affinity and the region most susceptible to nucleophilic attack.
HOMO-LUMO Gap ~6.0 eVSuggests high kinetic stability, typical for a long-chain saturated organic molecule.
Molecular Electrostatic Potential (MEP) Negative potential (red) around the carbonyl oxygens; positive potential (blue) on adjacent hydrogens.Predicts sites for non-covalent interactions, such as hydrogen bonding.

These calculations are instrumental in understanding the fundamental chemistry of the molecule before undertaking potentially complex and costly laboratory synthesis and analysis. rsdjournal.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its long C35 aliphatic chain, this compound is a highly flexible molecule with a vast number of possible conformations. Molecular Dynamics (MD) simulations are the ideal computational technique to explore this conformational landscape and to study how these molecules interact with each other in a condensed phase. mdpi.comacs.org

An MD simulation models the movement of atoms over time by solving Newton's equations of motion. mdpi.com A simulation would typically start with a single molecule or a box of many molecules in an arbitrary arrangement. The system is then allowed to evolve, and the simulation trajectory provides detailed information on conformational changes and intermolecular interactions. For this compound, key insights would include:

Intermolecular Packing: In a simulated solid or liquid state, MD can show how the long chains pack together. The van der Waals forces between the alkyl chains would be the dominant interaction, similar to what is seen in polyethylene. rsc.org The polar diketone groups could lead to localized dipole-dipole interactions, potentially causing a degree of ordering not present in simple alkanes.

Phase Behavior: By running simulations at different temperatures, one could predict properties like the melting point. Such simulations can model the transition from an ordered, crystalline-like state to a disordered, liquid-like state. This is analogous to studies on how branched lipids affect membrane fluidity. bris.ac.uk

Table 2: Conceptual Setup for a Molecular Dynamics Simulation of this compound

ParameterDescriptionPurpose
System A simulation box containing ~500 molecules of this compound.To simulate a bulk phase and observe intermolecular interactions.
Force Field OPLS-AA or a similar general organic force field.Defines the potential energy function, including bond stretching, angle bending, torsions, and non-bonded interactions.
Ensemble NPT (Isothermal-Isobaric)Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions.
Temperature/Pressure 300 K to 500 K / 1 atmTo study the molecule's behavior at different temperatures, potentially identifying phase transitions.
Simulation Time 100 ns - 1 µsTo allow sufficient time for the system to equilibrate and for conformational sampling to occur. acs.org

In Silico Prediction of Spectroscopic Signatures and Analytical Characteristics

Computational methods can predict spectroscopic data, which is crucial for identifying a compound in a complex mixture, such as a natural plant wax extract. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. For this compound, the most characteristic peaks would be the C=O stretching vibrations of the ketone groups, typically expected in the 1700-1725 cm⁻¹ region. The C-H stretching vibrations of the long alkyl chain would also be prominent around 2850-2960 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Empirical or quantum chemical methods can predict ¹H and ¹³C NMR chemical shifts. The protons and carbons alpha to the ketone groups would have distinct chemical shifts compared to the rest of the methylene (B1212753) (-CH₂-) groups in the long chain, which would produce a large, overlapping signal.

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational tools can help rationalize fragmentation patterns. For β-diketones, a characteristic cleavage is the McLafferty rearrangement. For this compound, electron ionization would likely lead to cleavage on either side of the diketone functional group. Analysis of related compounds suggests that derivatization, for instance with hydrazine (B178648) to form a pyrazole (B372694), yields more distinct fragments that can confirm the structure. researchgate.net

Table 3: Predicted Spectroscopic and Analytical Data for this compound

Analytical MethodPredicted Key SignatureInterpretation
IR Spectroscopy Strong absorbance at ~1715 cm⁻¹C=O stretching of the ketone groups.
Strong absorbances at 2850-2960 cm⁻¹C-H stretching of the long aliphatic chain.
¹H NMR Multiplet at ~2.4 ppmProtons on carbons adjacent (alpha) to the carbonyls (C13, C15, C17, C19).
Broad signal at ~1.25 ppmOverlapping signal from the numerous -CH₂- groups in the chain.
Triplet at ~0.88 ppmTerminal methyl (-CH₃) groups.
¹³C NMR Signal at >200 ppmCarbonyl carbons (C14, C18).
Signals at ~40-50 ppmCarbons alpha to the carbonyls.
Mass Spectrometry (EI-MS) Molecular Ion (M⁺) at m/z 518.5Corresponds to the molecular weight (C₃₅H₆₆O₂).
Key FragmentsFragments arising from cleavage around the diketone functional group.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Related β-Diketones

Cheminformatics applies computational methods to analyze large datasets of chemical compounds to find relationships between their structures and their properties or activities. While no specific QSAR models for this compound exist, the methodology could be applied to the broader class of long-chain β-diketones found in plant waxes. nih.gov

A QSAR study would involve:

Data Collection: Assembling a dataset of related β-diketones with known properties. For example, compounds like Hentriacontane-14,16-dione (B1217690) and Tritriacontane-16,18-dione (B157729) have been identified in various plants. nih.gov The measured property could be a physical one (like melting point) or a biological one (like insect-repelling activity).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include simple counts (number of carbons), topological indices, or quantum-chemically derived values.

Model Building: Statistical methods or machine learning are used to build a mathematical model that correlates the descriptors with the observed property.

For instance, a model could be developed to predict the gas chromatography retention index (a key analytical parameter) of long-chain β-diketones based on their chain length and the positions of the ketone groups. Such a model would be invaluable for tentatively identifying new, yet-to-be-synthesized members of this compound class in natural extracts.

Table 4: Example of a QSAR Data Table for Long-Chain β-Diketones

Compound NameCarbon Number (Descriptor 1)Ketone Positions (Descriptor 2)Predicted Retention Index (Hypothetical)
Hentriacontane-14,16-dione3114, 163150
Tritriacontane-16,18-dione3316, 183360
This compound 35 14, 18 3545
Pentatriacontane-16,18-dione3516, 183570

Computational Design of Novel Derivatives with Predicted Properties

The ultimate goal of computational modeling is often the rational design of new molecules with desired properties. By combining the insights from quantum mechanics, molecular dynamics, and QSAR, one can propose novel derivatives of this compound and predict their characteristics.

For example, if the goal were to design a derivative with a higher melting point, the modeling might suggest that increasing the chain length or introducing more polar functional groups would enhance intermolecular forces. If the goal were to alter its solubility in a specific solvent, MD simulations could be used to calculate the free energy of solvation for various proposed derivatives. This in silico screening process allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.

Table 5: Computationally Designed Derivatives and Their Predicted Properties

Derivative NameModificationPredicted Change in PropertyRationale
Heptatriacontane-14,18-dioneIncreased chain length (C37)Higher melting point, lower solubility in polar solvents.Increased van der Waals forces.
Pentatriacontane-14,18-diolReduction of ketones to alcoholsIncreased polarity, higher melting point, potential for hydrogen bonding.Introduction of -OH groups.
16-Fluorothis compoundIntroduction of a fluorine atomAltered electronic properties and reactivity at the diketone center.The high electronegativity of fluorine would withdraw electron density.
Cyclothis compoundCyclization of the alkyl chainDrastically reduced conformational flexibility; different packing in solid state.Imposition of a macrocyclic constraint.

Concluding Remarks and Future Research Trajectories for Pentatriacontane 14,18 Dione

Development of More Selective and Efficient Synthetic Pathways

The synthesis of β-diketones, including pentatriacontane-14,18-dione, has traditionally relied on methods like the Claisen condensation. mdpi.com However, these methods can sometimes lack selectivity and efficiency, particularly for long-chain asymmetrical β-diketones. Future research should focus on developing novel synthetic strategies that offer greater control over the final product.

Key areas for advancement include:

Catalytic Systems: Exploring new catalysts to improve reaction yields and reduce the formation of byproducts. mdpi.com

Mild Reaction Conditions: Developing synthetic routes that proceed under milder conditions to avoid degradation of the target molecule. mdpi.com

Stereoselective Synthesis: Investigating methods for the stereoselective synthesis of β-diketones, which could be crucial for understanding their biological activity.

Recent developments in synthetic methodologies, such as those utilizing soft enolates or the hydration of alkynones, offer promising starting points for creating more efficient and selective pathways to this compound and its analogs. mdpi.com

Deeper Mechanistic Elucidation of Biosynthetic Enzymes

The biosynthesis of β-diketones in plants is a complex process involving a series of enzymatic reactions. While the general pathway is understood to involve enzymes like diketone synthase (DKS), the specific mechanisms and regulatory processes are not fully characterized. frontiersin.org Future research should aim to provide a more detailed picture of the enzymes involved in the biosynthesis of this compound.

Priorities for investigation include:

Enzyme Characterization: Isolating and characterizing the specific enzymes responsible for the elongation and ketide formation steps in the biosynthetic pathway of this compound.

Structural Biology: Determining the three-dimensional structures of these enzymes to understand their substrate specificity and catalytic mechanisms. frontiersin.org

Computational Modeling: Utilizing computational chemistry, such as density functional theory (DFT) calculations and molecular dynamics simulations, to model enzyme-substrate interactions and reaction pathways. frontiersin.org

A deeper understanding of these biosynthetic enzymes could pave the way for their use in biocatalytic processes for the sustainable production of this compound and other valuable β-diketones. nih.gov

Unraveling Complex Ecological Roles and Interactions

This compound has been identified in the epicuticular wax of various plants, including several cereal straws like wheat, triticale, and rye. csic.esacs.orgnih.gov This suggests a potential role in plant defense and interaction with the environment. However, the specific ecological functions of this compound remain largely unknown.

Future research should focus on:

Allelopathic Effects: Investigating whether this compound exhibits allelopathic properties, influencing the growth and development of neighboring plants.

Insect-Plant Interactions: Determining if the compound acts as a feeding deterrent, attractant, or oviposition stimulant for insects.

Microbial Interactions: Exploring the role of this compound in mediating interactions with pathogenic and symbiotic microorganisms on the plant surface.

These investigations will be crucial for understanding the broader ecological significance of β-diketones in plant communities. universiteitleiden.nl

Innovation in Advanced Analytical and Detection Platforms

The accurate and sensitive detection of this compound in complex biological matrices is essential for both fundamental research and potential applications. Current methods often rely on gas chromatography-mass spectrometry (GC-MS). csic.esnih.gov While effective, there is a need for more rapid and field-deployable analytical techniques.

Future directions in analytical platform development include:

Sensor Technology: Designing and fabricating novel sensors, potentially based on conjugated polymers or functionalized materials, for the real-time detection of β-diketones. rsc.org

Fluorescent Probes: Developing specific fluorescent probes that can selectively bind to this compound, enabling its visualization and quantification in situ. rsc.org

Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry techniques to improve the identification and quantification of β-diketones and their metabolites in complex mixtures. mdpi.com

These advancements will facilitate a more comprehensive understanding of the distribution and dynamics of this compound in biological systems.

Integration of Multi-Omics Data for a Holistic Understanding of β-Diketone Biology

To gain a comprehensive understanding of the biological role of this compound, it is crucial to move beyond studying the compound in isolation. An integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of its function. nih.govnih.govfrontiersin.org

Key aspects of this integrative approach include:

Correlation Networks: Building correlation networks to identify relationships between the abundance of this compound and the expression of specific genes, proteins, and other metabolites. researchgate.net

Pathway Analysis: Integrating metabolomic data with genomic and transcriptomic data to map the metabolic pathways influenced by this compound.

Phenotypic Association: Linking the presence and concentration of the compound to specific plant phenotypes, such as disease resistance or stress tolerance. nih.gov

By adopting a multi-omics strategy, researchers can uncover the intricate molecular networks in which this compound is involved, ultimately leading to a more holistic understanding of β-diketone biology. nih.gov

Q & A

What experimental approaches are recommended for synthesizing Pentatriacontane-14,18-dione, and how can purity be rigorously validated?

Basic Research Focus
Synthesis of long-chain diketones like this compound typically involves ketonization of precursor alcohols or controlled oxidation of alkanes. A common methodology includes catalytic oxidation using transition-metal catalysts (e.g., ruthenium or manganese oxides) under inert conditions to avoid side reactions. Post-synthesis, purification via column chromatography (using non-polar solvents) or recrystallization is critical.
Purity Validation : Gas chromatography (GC) with flame ionization detection is recommended for assessing purity, as demonstrated in safety data sheets for structurally similar alkanes (e.g., >99% purity validation for n-Pentatriacontane ). Coupling GC with mass spectrometry (GC-MS) can identify trace impurities.

How should researchers address contradictions in crystallographic data during structural elucidation of this compound?

Advanced Research Focus
Discrepancies in crystallographic data (e.g., bond length variations or unit cell parameters) require iterative refinement and validation. The SHELX system (specifically SHELXL) is widely used for small-molecule refinement . To resolve contradictions:

  • Cross-validate diffraction data with multiple software suites (e.g., Olex2 alongside SHELX).
  • Perform Hirshfeld surface analysis to assess intermolecular interactions affecting packing.
  • Re-examine experimental conditions (e.g., temperature during data collection, twinning artifacts) and apply restraints to unstable parameters.
    Documentation of refinement paths and residual density maps is critical for transparency.

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus
While direct toxicity data for this compound is limited, protocols for analogous alkanes apply:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols or vapors .
  • Static Control : Ground equipment to prevent electrostatic discharge, as recommended for high-molecular-weight hydrocarbons .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid release into drains .

What methodologies are effective for analyzing the thermal stability of this compound under experimental conditions?

Advanced Research Focus
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are primary tools:

  • TGA : Monitor mass loss under controlled heating (e.g., 25–500°C at 10°C/min in N₂) to determine decomposition thresholds.
  • DSC : Measure phase transitions (e.g., melting points) and oxidative stability in air vs. inert atmospheres.
    For comparison, n-Pentatriacontane (C₃₅H₇₂) exhibits a melting point of 75°C and boiling point of 490°C . Adjust experimental parameters based on the diketone’s polarity.

How can computational modeling complement experimental data in studying this compound’s reactivity?

Advanced Research Focus
Density functional theory (DFT) calculations can predict:

  • Electronic Structure : Charge distribution at carbonyl groups to infer nucleophilic/electrophilic sites.
  • Conformational Stability : Energy minima for different rotamers using software like Gaussian or ORCA.
  • Reaction Pathways : Simulate oxidation or reduction mechanisms to guide synthetic routes.
    Validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts, IR carbonyl stretches).

What strategies mitigate spectral overlap challenges in characterizing this compound via NMR?

Advanced Research Focus
Long-chain diketones often exhibit complex splitting patterns in ¹H and ¹³C NMR. Mitigation strategies include:

  • High-Field NMR : Use ≥500 MHz instruments to enhance resolution.
  • 2D Techniques : Employ HSQC, HMBC, or COSY to resolve overlapping signals.
  • Deuteration : Replace labile protons with deuterium in specific regions to simplify spectra.
    Cross-reference with X-ray crystallography data (if available) to confirm assignments .

How should researchers design experiments to study the environmental persistence of this compound?

Advanced Research Focus
Assess biodegradation and bioaccumulation potential using:

  • OECD 301 Tests : Aerobic biodegradation in aqueous media with activated sludge.
  • Partition Coefficients : Measure log Kow (octanol-water) to estimate bioaccumulation.
  • Soil Mobility Studies : Analyze adsorption/desorption in soil columns.
    Note that structurally similar alkanes show low aqueous solubility and potential for bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.